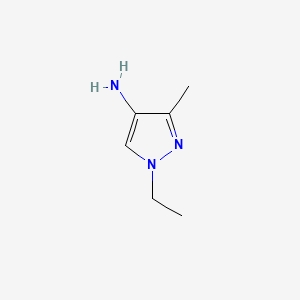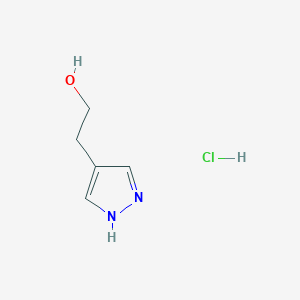![molecular formula C13H20ClNO2 B1522135 Chlorhydrate de 4-[2-(pipéridin-1-yl)éthoxy]phénol CAS No. 855422-64-9](/img/structure/B1522135.png)
Chlorhydrate de 4-[2-(pipéridin-1-yl)éthoxy]phénol
Vue d'ensemble
Description
4-[2-(Piperidin-1-yl)ethoxy]phenol hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a phenol group attached to an ethoxy chain, which is further connected to a piperidin-1-yl group, and it is in the form of a hydrochloride salt.
Applications De Recherche Scientifique
4-[2-(Piperidin-1-yl)ethoxy]phenol hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate cellular processes and interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
Mode of Action
The exact mode of action of 4-[2-(Piperidin-1-yl)ethoxy]phenol hydrochloride is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-[2-(Piperidin-1-yl)ethoxy]phenol hydrochloride . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Piperidin-1-yl)ethoxy]phenol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with phenol and piperidine as the primary starting materials.
Ethylation: The phenol is first ethylated using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Nucleophilic Substitution: The ethylated phenol then undergoes nucleophilic substitution with piperidine to form the intermediate compound.
Acidification: Finally, the intermediate compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-[2-(Piperidin-1-yl)ethoxy]phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The ethoxy and piperidin-1-yl groups can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide, iodide, or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized phenols.
Reduction Products: Alcohols, amines, and other reduced derivatives.
Substitution Products: Azides, iodides, and thioethers.
Comparaison Avec Des Composés Similaires
4-[2-(Piperidin-1-yl)ethoxy]phenol hydrochloride is similar to other piperidine derivatives, such as 4-[2-(1-Piperidinyl)ethoxy]benzoic acid and 2-(2-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride. it is unique in its structure and potential applications. The presence of the phenol group and the specific arrangement of the ethoxy and piperidin-1-yl groups contribute to its distinct properties and reactivity.
Propriétés
IUPAC Name |
4-(2-piperidin-1-ylethoxy)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c15-12-4-6-13(7-5-12)16-11-10-14-8-2-1-3-9-14;/h4-7,15H,1-3,8-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHCCKUGRJYATP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















